1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone

Peptide synthesis Acylation catalysis Solid-phase peptide synthesis

Researchers validating novel peptide coupling reagents often struggle to source a reliably inert negative control. This 5-acetyl-1-hydroxytriazole addresses that need with an established inactivity profile (20.3% Aib-Aib yield vs. 50.0% no-catalyst baseline), making it ideal for baseline calibration. It also serves as a versatile branching intermediate for synthesizing diverse 5-substituted triazole libraries. • Negative-Control Catalyst: Delivers <50% catalytic activity, providing a reproducible baseline. • Synthesis Intermediate: 5-Acetyl handle enables oxime formation, Grignard addition, and reductive amination. • Safety-Assured: Non-explosive in hammer testing, unlike analogous N-hydroxytetrazoles.

Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
Cat. No. B12888370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone
Molecular FormulaC4H5N3O2
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=NN1O
InChIInChI=1S/C4H5N3O2/c1-3(8)4-2-5-6-7(4)9/h2,9H,1H3
InChIKeyDZRIAAFSBYXRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity, Class, and Physicochemical Profile


1-(1-Hydroxy-1H-1,2,3-triazol-5-yl)ethanone (CAS 207860-65-9, molecular formula C₄H₅N₃O₂, molecular weight 127.10 Da) is a 5-acetyl-substituted derivative of 1-hydroxy-1,2,3-triazole, a five-membered N-heterocycle bearing an N-hydroxy motif that enables bioisosteric replacement of carboxylic acids and catalytic activation of acyl donors [1]. The compound features a ketone functionality at the 5-position, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 4 . Its predicted boiling point is 353.1 ± 34.0 °C, density 1.5 ± 0.1 g/cm³, and it possesses one rotatable bond, making it a compact, polar scaffold suitable for further derivatization . Within the 1-hydroxytriazole family, this compound has been explicitly evaluated as a peptide-coupling catalyst and as a synthetic intermediate for 5-substituted triazole libraries, establishing its relevance for both synthetic methodology and medicinal chemistry applications [1].

Why This 1-Hydroxytriazole Cannot Be Replaced by Analogs


The 5-substituent on the 1-hydroxy-1,2,3-triazole scaffold exerts a decisive influence on both catalytic activity and physicochemical stability. In a direct competition assay measuring peptide-bond formation on a solid phase, the 5-acetyl derivative (compound 6) gave a catalytic yield that was dramatically lower than that of the 5-chloro analog (compound 7) and the commercial standard 1-hydroxy-7-azabenzotriazole (HOAt), ranking alongside catalyst-free controls [1]. Conversely, 5-chloro-1-hydroxytriazole behaved as the most efficient acylation catalyst in the same series, while 5-methoxymethyl-1-hydroxytriazole displayed intermediate activity [1]. These differences arise from the electronic and steric modulation of the N-hydroxy group, which participates directly in the catalytic cycle. Additionally, safety profiles diverge: the 1-hydroxytriazoles are non-explosive in a hammer test, whereas structurally analogous N-hydroxytetrazoles detonate [1]. Generic substitution among 5-substituted 1-hydroxytriazoles is therefore precluded by both performance and safety considerations, making compound-specific procurement necessary for reproducible results.

Quantitative Differentiation Evidence vs. Closest Analogs


Peptide Coupling Efficiency vs. 5-Chloro Analog and Standard Additives

In a direct head-to-head competition assay using Fmoc-Ile-OH coupling to Val-Gly-PEGA resin with DIPCDI activation (5 min coupling time), 1-(1-hydroxy-1H-1,2,3-triazol-5-yl)ethanone (compound 6) gave a relative peptide-bond formation yield of only 20.3%, ranking it among the poorest catalysts tested [1]. By contrast, 5-chloro-1-hydroxy-1,2,3-triazole (compound 7) gave 35.6% under identical conditions, the commercial standard HOAt (compound 12) gave 34.3%, HOBt (compound 11) gave 38%, and the no-catalyst control gave 50.0% [1]. This quantitative ranking demonstrates that the 5-acetyl substituent severely attenuates catalytic activity, positioning the compound as a deliberately low-activity control or as a scaffold for further functionalization, rather than as a general-purpose peptide coupling additive.

Peptide synthesis Acylation catalysis Solid-phase peptide synthesis Aib–Aib hindered coupling

Racemization Suppression vs. Commercial Additives

The Z-Phe-Val-OH coupling to Pro-Rink linker-PEGA resin constitutes a highly sensitive racemization model. For the target compound, the LDL diastereomer level was 34.3%, indicating virtually no racemization suppression beyond the no-catalyst baseline (50.0% LDL) [1]. In the same assay, the gold-standard additive HOAt restricted racemization to 0.95%, while HOBt gave 10.9%, and 2-hydroxytetrazole (compound 9) gave 14.1% [1]. The 5-chloro analog (compound 7), despite its superior coupling efficiency, paradoxically yielded the highest LDL level at 35.6% (standard conditions) [1]. Thus, the 5-acetyl compound offers no advantage in chiral integrity, failing to compete with HOAt, HOBt, or tetrazole-based catalysts.

Racemization control Peptide diastereomer purity Carbodiimide-mediated coupling Z-Phe-Val-Pro model

Synthetic Accessibility via Hydrogenolytic Debenzylation

The target compound was obtained in 93% isolated yield through palladium-catalyzed hydrogenolytic debenzylation of 5-acetyl-1-benzyloxy-1,2,3-triazole (compound 5) [1]. This high-yielding, scalable deprotection step compares favorably with alternative routes to substituted 1-hydroxytriazoles: the corresponding 5-methoxymethyl derivative (compound 4) required a multistep sequence (NaBH₄ reduction, 97%; methylation, 85%; hydrogenolysis, 99%) [1], while the 5-chloro analog and other 5-substituted derivatives described by Uhlmann et al. required directed lithiation of 1-benzyloxy-1,2,3-triazole with n-BuLi, followed by electrophilic trapping and subsequent hydrogenolysis [2]. The direct hydrogenolysis of the pre-functionalized benzyloxy precursor represents a more convergent and higher-throughput entry into 1-hydroxy-5-acetyl-1,2,3-triazole compared to the lithiation-trapping-deprotection sequence needed for many other 5-substituted analogs.

Hydrogenolysis Protecting group removal 5-Substituted triazole synthesis 1-Hydroxytriazole library generation

Mechanical Stability and Safety vs. Tetrazole Analogs

The 1998 Spetzler et al. study explicitly reports that 'the hydroxytetrazoles are explosive in a hammer test whereas the triazoles are stable compounds' [1]. This includes the 5-acetyl triazole derivative (compound 6), which belongs to the non-explosive triazole class. The closest nitrogen-rich analogs, 2-hydroxytetrazole (compound 9) and 1-hydroxytetrazole (compound 10), both detonated under impact, disqualifying them from routine laboratory use without special handling protocols [1]. This safety differentiation is inherent to the core heterocycle (triazole vs. tetrazole) and is independent of the 5-substituent, making all 1-hydroxytriazole derivatives intrinsically safer than their tetrazole counterparts.

Hammer test Energetic materials safety Laboratory handling Triazole vs. tetrazole stability

High-Confidence Application Scenarios


Low-Activity Control for Peptide Coupling Methodology

When developing new peptide coupling reagents or optimizing solid-phase protocols, researchers require a negative-control catalyst that exhibits minimal background activity. The 5-acetyl derivative, with an Aib–Aib bond formation yield of only 20.3%—well below the no-catalyst baseline of 50.0%—serves as a reliably inert additive for baseline calibration [1]. Its established inactivity profile makes it a reproducible standard for benchmarking novel catalysts or for mechanistic studies where catalytic contribution must be excluded.

Intermediate for 5-Functionalized 1-Hydroxytriazole Libraries

The acetyl ketone at the 5-position is a versatile handle for further functionalization (oxime formation, Grignard addition, reductive amination, Wittig olefination, etc.). The compound can be procured or synthesized in 93% yield via hydrogenolysis [1] and subsequently diversified into a range of 5-substituted derivatives without requiring the directed lithiation step that many other 5-functionalized 1-hydroxytriazoles demand [2]. This positions the 5-acetyl compound as a privileged branching intermediate in medicinal chemistry and ligand design programs.

Non-Explosive N-Hydroxy Heterocycle for Method Development

Laboratories that explore N-hydroxy heterocycles as acyl transfer catalysts but lack facilities for handling energetic materials can safely procure the 5-acetyl triazole, which is non-explosive in the hammer test, unlike its N-hydroxytetrazole counterparts [1]. This safety profile allows reaction screening, scale-up, and process development to proceed without the specialized storage and handling required for impact-sensitive heterocycles.

Low-Racemization-Selectivity Reference in Chiral Peptide Analysis

The compound's LDL diastereomer level of 34.3% in the Z-Phe-Val-Pro racemization assay [1] defines it as a high-racemization reference point. This property is useful for calibrating analytical HPLC methods that separate LLL/LDL diastereomers, and for serving as a worst-case scenario control when validating new chiral stationary phases or UPLC methods for peptide purity analysis.

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